![molecular formula C7H4ClIN2 B1424202 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine CAS No. 1190310-88-3](/img/structure/B1424202.png)
5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine
Overview
Description
5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine: is a halogenated heterocyclic compound with the molecular formula C7H4ClIN2 and a molecular weight of 278.48 g/mol . This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine typically involves halogenation reactions. One common method includes the chlorination and iodination of pyrrolopyridine precursors. For instance, starting with a pyrrolopyridine compound, chlorination can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5), followed by iodination using iodine (I2) or N-iodosuccinimide (NIS) under controlled conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine can undergo nucleophilic substitution reactions where the chlorine or iodine atoms are replaced by other nucleophiles.
Coupling Reactions: This compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as toluene or THF.
Major Products:
- Substituted pyrrolopyridines with various functional groups depending on the nucleophile used.
- Biaryl compounds resulting from cross-coupling reactions .
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
- Description : 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine is frequently utilized as a precursor in the synthesis of more complex heterocyclic compounds. Its halogenated nature facilitates nucleophilic substitution reactions and coupling reactions, making it valuable in constructing diverse molecular architectures.
Common Reactions :
- Substitution Reactions : The chlorine and iodine atoms can be substituted with various nucleophiles, leading to the formation of different derivatives.
- Coupling Reactions : It participates in cross-coupling reactions (e.g., Suzuki or Sonogashira reactions) to create biaryl compounds and other complex structures.
Reaction Type | Example Reagents | Conditions |
---|---|---|
Nucleophilic Substitution | Sodium methoxide (NaOMe), KOtBu | Polar aprotic solvents (DMF, DMSO) |
Coupling | Palladium catalysts (Pd(PPh₃)₄) | Bases like K₂CO₃ in toluene or THF |
Medicinal Chemistry
Potential Therapeutic Applications
- Kinase Inhibitors : Research indicates that derivatives of this compound exhibit significant inhibitory activity against various kinases involved in cancer signaling pathways. For instance, studies have shown its effectiveness against fibroblast growth factor receptors (FGFRs), which are crucial targets in cancer therapy.
Case Study :
A study evaluated a series of pyrrolo[3,2-b]pyridine derivatives for their activity against FGFRs. One derivative demonstrated IC₅₀ values of 7 nM for FGFR1, indicating potent inhibition. This compound also inhibited breast cancer cell proliferation and induced apoptosis, showcasing its therapeutic potential .
Anticancer Properties
- The compound has been explored for its anticancer properties due to its ability to inhibit critical signaling pathways in cancer cells. Its unique halogen substitutions enhance its reactivity and biological activity compared to other similar compounds.
Activity | Target Enzyme/Pathway | Observed Effect |
---|---|---|
FGFR Inhibition | FGFR1, FGFR2, FGFR3 | Suppression of cell proliferation |
Antimicrobial Activity | Various bacterial strains | Inhibition of growth |
Anti-inflammatory | Inflammatory cytokines | Reduction of inflammation |
Industrial Applications
Specialty Chemicals and Advanced Materials
- In the chemical industry, this compound is employed in the production of specialty chemicals and advanced materials. Its role as an intermediate in synthesizing agrochemicals further highlights its industrial relevance.
Mechanism of Action
The mechanism of action of 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine largely depends on its application. In medicinal chemistry, it often targets specific enzymes or receptors. For example, derivatives of this compound may inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation .
Comparison with Similar Compounds
- 4-Chloro-3-iodo-1H-pyrrolo[3,2-c]pyridine
- 5-Chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde
- 5-Iodo-1H-pyrazolo[3,4-b]pyridine
Comparison: 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and binding affinities, making it a valuable scaffold for drug discovery .
Biological Activity
5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, including its mechanisms of action, applications in drug development, and relevant case studies.
Chemical Structure and Properties
This compound features a unique substitution pattern that influences its chemical reactivity and biological properties. The presence of chlorine and iodine atoms contributes to its potential as a building block in the synthesis of various bioactive molecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Kinase Inhibition : This compound has been shown to inhibit various kinases, including fibroblast growth factor receptors (FGFR1, FGFR2, FGFR3). The inhibition occurs through binding to the ATP-binding site of these kinases, disrupting signaling pathways associated with cell proliferation and survival.
- Anticancer Activity : Derivatives of this compound have displayed significant cytotoxicity against several cancer cell lines. For instance, one study reported that certain derivatives exhibited IC50 values ranging from 0.12 to 0.21 μM against HeLa, SGC-7901, and MCF-7 cancer cells .
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Numerous studies have explored the anticancer potential of this compound. Notably:
- Cytotoxicity : It has shown moderate to excellent antitumor activities against various cancer cell lines.
- Mechanisms : The compound disrupts microtubule dynamics and induces apoptosis in cancer cells by inhibiting tubulin polymerization at low concentrations .
Antimicrobial Activity
Research indicates potential antimicrobial properties against various pathogens. The exact mechanisms are still under investigation but may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anti-inflammatory Effects
The compound is also being explored for its anti-inflammatory properties. Initial findings suggest that it may modulate inflammatory pathways, although further studies are needed to elucidate these effects comprehensively.
Data Summary Table
Activity Type | Target | IC50 Values | Notes |
---|---|---|---|
Anticancer | HeLa Cells | 0.12 - 0.21 μM | Significant cytotoxicity observed |
Antimicrobial | Various Pathogens | TBD | Potential disruption of bacterial functions |
Anti-inflammatory | Inflammatory Pathways | TBD | Mechanisms under investigation |
Case Studies
- In Vitro Studies on Cancer Cell Lines :
- Kinase Inhibition Studies :
Properties
IUPAC Name |
5-chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-6-2-1-5-7(11-6)4(9)3-10-5/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYKKMQQSSHZFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC=C2I)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60696640 | |
Record name | 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190310-88-3 | |
Record name | 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1190310-88-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-3-iodo-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60696640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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